(S)-2-acetamido-4,4,4-trifluorobutanoic acid

Description

Properties

Molecular Formula |

C6H8F3NO3 |

|---|---|

Molecular Weight |

199.13 g/mol |

IUPAC Name |

(2S)-2-acetamido-4,4,4-trifluorobutanoic acid |

InChI |

InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13)/t4-/m0/s1 |

InChI Key |

BCCRZHTXNJUSFS-BYPYZUCNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(F)(F)F)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-acetamido-4,4,4-trifluorobutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluorobutanal.

Formation of the Acetamido Group: The acetamido group is introduced through a reaction with acetic anhydride in the presence of a base, such as pyridine.

Formation of the Amino Acid Backbone: The amino acid backbone is formed through a series of reactions, including the addition of ammonia or an amine to the intermediate compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and efficiency while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-acetamido-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted trifluoromethyl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that (S)-2-acetamido-4,4,4-trifluorobutanoic acid can serve as a bioisostere for leucine in the design of biologically active peptides. Its fluorinated structure may enhance the stability and efficacy of peptide drugs, particularly in targeting cancer cells. The incorporation of fluorinated amino acids has been shown to improve the pharmacological profiles of compounds by increasing their lipophilicity and metabolic stability .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of peptides incorporating this compound. These peptides exhibited significant cytotoxicity against various cancer cell lines, suggesting that the trifluoromethyl group contributes to enhanced interaction with biological targets .

Enzyme Inhibition Studies

this compound has been investigated as a potential inhibitor for certain enzymes involved in metabolic pathways. Its unique trifluoromethyl group may facilitate stronger binding interactions with enzyme active sites, leading to enhanced inhibition profiles compared to non-fluorinated counterparts .

Case Study: Inhibition of Kinases

In a recent study, derivatives of this compound were tested against various kinases involved in cancer progression. The results indicated promising inhibitory effects on specific kinases, suggesting that this compound could be further developed into therapeutic agents targeting kinase-related pathways .

Mechanism of Action

The mechanism of action of (S)-2-acetamido-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Key Properties:

- Density : 1.374 g/cm³ (predicted)

- Boiling Point : 343.3°C (predicted)

- pKa : 3.12 (predicted), indicating moderate acidity .

The CF₃ group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry as a bioisostere for leucine or isopropyl groups in peptide design .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Functional Insights

Bioisosteric Mimicry

The CF₃ group in this compound exhibits steric and electronic mimicry of leucine’s isopropyl group, enabling its substitution in peptides without disrupting binding interactions (Figure 2). However, the CF₃ group’s higher electronegativity and larger van der Waals radius (compared to CH₃) may alter hydrogen-bonding networks and proteolytic stability .

Pharmacological Relevance

- Leucine Replacement : In drug design, this compound improves resistance to enzymatic degradation while maintaining α-helix formation in peptides .

- Antitumor Applications: Derivatives of fluorinated amino acids, including this compound, are explored in methotrexate analogs for targeting folate receptors .

Biological Activity

(S)-2-acetamido-4,4,4-trifluorobutanoic acid (also known as (S)-2-amino-4,4,4-trifluorobutanoic acid) is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

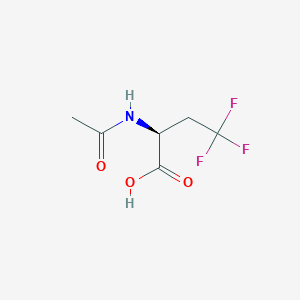

This compound is characterized by the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 169.09 g/mol

- IUPAC Name : this compound

The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and biological interactions.

Research indicates that this compound exhibits a variety of biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can modulate the activity of amino acid decarboxylases and other enzymes critical in neurotransmitter synthesis.

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits by influencing pathways related to oxidative stress and inflammation. Its effects on neuronal survival and regeneration are notable, especially in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation through the modulation of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Neuroprotection in Peripheral Nerve Injury

In a study conducted by Ali et al., the administration of this compound was associated with enhanced axonal regrowth in models of peripheral nerve injury. The results indicated that treatment with this compound led to improved functional recovery and reduced apoptosis in neuronal tissues.

Case Study 2: Modulation of Inflammatory Responses

Research by Ito et al. investigated the anti-inflammatory effects of this compound in macrophage cultures. The study found that exposure to the compound significantly lowered pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key synthetic strategies for enantioselective preparation of (S)-2-acetamido-4,4,4-trifluorobutanoic acid?

The enantioselective synthesis of this compound relies on two primary approaches:

- Biomimetic Transamination : Using isopropyl 4,4,4-trifluoro-3-oxobutanoate as a substrate, enantioselective transamination with chiral amines or enzymes yields the (S)-enantiomer with high stereocontrol .

- Garner’s Aldehyde Trifluoromethylation : Trifluoromethylation of Garner’s aldehyde followed by hydrolysis and acetylation produces the (R)-enantiomer, with analogous methods adaptable for the (S)-form via chiral resolution .

- Organic Base Catalysis : Asymmetric catalysis using cinchona alkaloids or other chiral bases enables stereodivergent synthesis of both enantiomers .

Q. How can researchers address challenges in NMR characterization of trifluoromethyl-containing compounds like this compound?

The trifluoromethyl group introduces complex splitting patterns due to - coupling. Best practices include:

- Decoupling Experiments : Use decoupling to simplify NMR spectra.

- High-Field Instruments : Employ ≥400 MHz NMR spectrometers to resolve overlapping signals.

- Solvent Selection : Deuterated DMSO or CDCl minimizes signal broadening caused by hydrogen bonding .

Advanced Research Questions

Q. What methodologies ensure configurational stability during peptide incorporation of this compound?

Configurational stability is critical in peptide synthesis. Key strategies include:

- Chiral Auxiliaries : Use Fmoc or Boc protecting groups to prevent racemization during solid-phase synthesis .

- Low-Temperature Coupling : Perform peptide bond formation at 0–4°C using HATU or PyBOP activators to minimize epimerization .

- Monitoring by Chiral HPLC : Regularly analyze intermediates via chiral HPLC (e.g., Chirobiotic T column) to confirm stereochemical integrity .

Q. How does this compound serve as a bioisostere in drug design, and what experimental validation is required?

The CF group mimics the steric bulk of isopropyl groups in leucine, enabling hydrophobic interactions while enhancing metabolic stability. Validation steps include:

- Molecular Dynamics Simulations : Compare binding modes of CF-substituted vs. native peptides to assess mimicry .

- Protease Resistance Assays : Evaluate stability in serum or trypsin-containing media to confirm reduced degradation .

- Biological Activity Profiling : Test in vitro/in vivo models to ensure retained or improved efficacy .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Discrepancies often arise from reaction conditions or analytical methods. Mitigation involves:

- Reproducing Baseline Protocols : Replicate published methods (e.g., Soloshonok’s transamination or Kitamura’s fluorination ) with strict control of temperature, solvent purity, and catalyst loading.

- Advanced Analytical Cross-Checking : Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration, NMR for purity) to validate results .

- Meta-Analysis of Literature : Compare solvent effects (e.g., THF vs. DMF) and catalyst systems across studies to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.